molecular formula C7H14ClNO2 B13910069 Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride

Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13910069
M. Wt: 179.64 g/mol
InChI Key: LCNSRHSQQQHRIA-RIHPBJNCSA-N
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Description

Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride typically involves the enantioselective synthesis of its precursor compounds. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate . The diastereoselective addition of lithium dialkylcuprates to this enoate is a key step in the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions often depend on its stereochemistry, which allows it to fit into particular binding sites on enzymes or receptors. The pathways involved can vary but typically include modulation of enzymatic activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

LCNSRHSQQQHRIA-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)C(=O)OC.Cl

Canonical SMILES

CC1C(CCN1)C(=O)OC.Cl

Origin of Product

United States

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